2-(2-chlorophenoxy)-N-(3-fluorobenzyl)-N-(pyridin-2-yl)propanamide
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Overview
Description
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenoxy group, a fluorophenylmethyl group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 2-chlorophenol with an appropriate alkylating agent to form 2-chlorophenoxyalkane.
Introduction of the Fluorophenylmethyl Group: The next step involves the reaction of the chlorophenoxy intermediate with 3-fluorobenzyl chloride in the presence of a base to form the corresponding 3-fluorophenylmethyl derivative.
Formation of the Pyridinyl Group: The third step involves the reaction of the 3-fluorophenylmethyl derivative with 2-bromopyridine in the presence of a palladium catalyst to form the pyridinyl derivative.
Formation of the Propanamide Backbone: The final step involves the reaction of the pyridinyl derivative with propanoyl chloride in the presence of a base to form the desired 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study cellular processes and molecular interactions.
Industrial Applications: The compound is explored for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
2-(2-Chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other chlorophenoxy derivatives, fluorophenylmethyl derivatives, and pyridinyl derivatives.
Uniqueness: The unique combination of functional groups in 2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)propanamide gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H18ClFN2O2 |
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Molecular Weight |
384.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C21H18ClFN2O2/c1-15(27-19-10-3-2-9-18(19)22)21(26)25(20-11-4-5-12-24-20)14-16-7-6-8-17(23)13-16/h2-13,15H,14H2,1H3 |
InChI Key |
IHWLCHPWKBUBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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